Argentinogenin
Overview
Description
Argentinogenin is a natural compound with notable anti-cancer activity. This compound belongs to the class of steroids and has a molecular formula of C24H30O6 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Argentinogenin can be isolated from natural sources such as toad venom using advanced chromatographic techniques like ultra-high performance liquid chromatography (UPLC) coupled with high-resolution mass spectrometry (HR-MS) . The isolation process involves multiple steps of extraction and purification to obtain the compound in its pure form.
Industrial Production Methods
Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data focuses on its extraction from natural sources rather than synthetic production.
Chemical Reactions Analysis
Types of Reactions
Argentinogenin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
Scientific Research Applications
Argentinogenin has a wide range of scientific research applications, including:
Mechanism of Action
Argentinogenin exerts its effects through various molecular targets and pathways. It has been shown to interact with specific proteins and enzymes involved in cancer cell growth and proliferation . By inhibiting these targets, this compound can induce apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth .
Comparison with Similar Compounds
Similar Compounds
Argentinogenin is similar to other bufadienolides found in toad venom, such as bufotalin, cinobufagin, and hellebrigenin . These compounds share similar chemical structures and biological activities.
Uniqueness
What sets this compound apart from other similar compounds is its specific anti-cancer activity and its unique molecular structure. While other bufadienolides also exhibit anti-cancer properties, this compound has shown distinct interactions with cancer cells, making it a promising candidate for further research and development .
Properties
IUPAC Name |
5-[(3S,5R,8R,10S,13R,14S,17R)-3,11,14-trihydroxy-10,13-dimethyl-12-oxo-2,3,4,5,6,7,8,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O6/c1-22-9-7-15(25)11-14(22)4-5-17-19(22)20(27)21(28)23(2)16(8-10-24(17,23)29)13-3-6-18(26)30-12-13/h3,6,12,14-17,25,27,29H,4-5,7-11H2,1-2H3/t14-,15+,16-,17-,22+,23+,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNYXLCWBDUNMH-UQPKIQGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2=C(C(=O)C4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3C2=C(C(=O)[C@]4([C@@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4236-48-0 | |
Record name | Argentinogen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004236480 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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